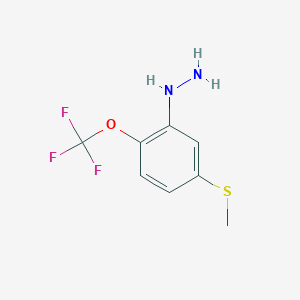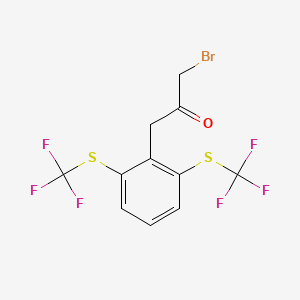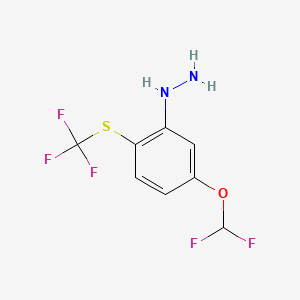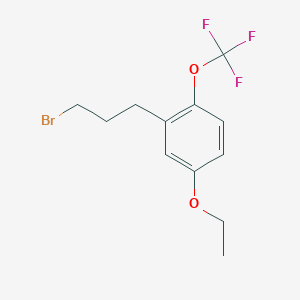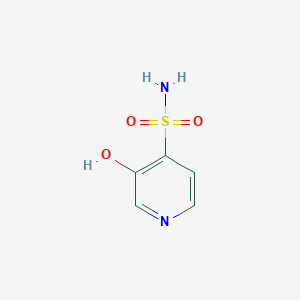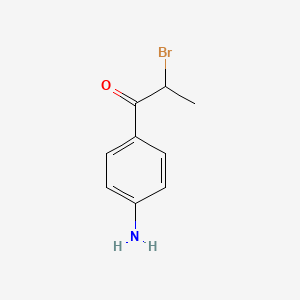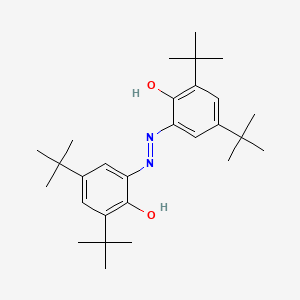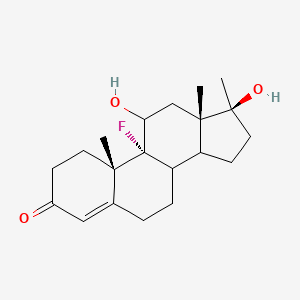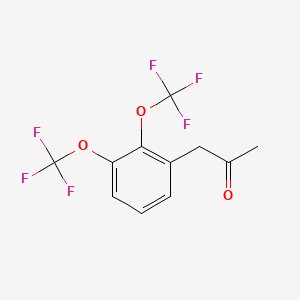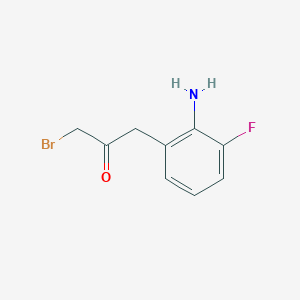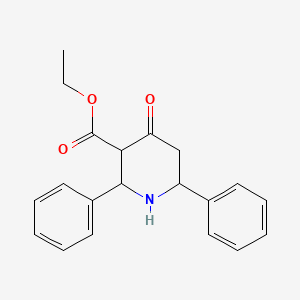
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS and a molecular weight of 340.61 g/mol . It is characterized by the presence of chlorine, iodine, and a methylthio group attached to a phenyl ring, making it a compound of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound followed by iodination and methylthiolation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and cost-effectiveness. These methods would include the use of industrial-grade reagents and equipment to handle the large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the methylthio group and other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine, iodine, and methylthio groups can participate in various chemical interactions, affecting the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in biochemical studies or industrial applications .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one: Similar structure but with different positional isomers.
2-Methyl-4-(methylthio)-2-morpholinopropiophenone: Contains a methylthio group and a morpholine ring, used in different chemical contexts.
Uniqueness
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H10ClIOS |
|---|---|
Molecular Weight |
340.61 g/mol |
IUPAC Name |
1-chloro-1-(3-iodo-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIOS/c1-6(13)9(11)7-4-3-5-8(12)10(7)14-2/h3-5,9H,1-2H3 |
InChI Key |
PFXHGMWIMWDKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)I)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


